molecular formula C17H16F2N4O B10974068 1-(difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10974068
M. Wt: 330.33 g/mol
InChI Key: XTXQHRNXHWJQHL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and agricultural science. This compound features a pyrazole ring, a difluoromethyl group, and a pyrrole moiety, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative, the pyrazole ring is formed through cyclization reactions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via halogenation reactions, often using reagents like diethylaminosulfur trifluoride (DAST).

    Attachment of the Pyrrole Moiety: The pyrrole ring is attached through a coupling reaction, typically using palladium-catalyzed cross-coupling methods.

    Final Amidation: The carboxamide group is introduced in the final step through amidation reactions, using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrrole ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, organolithium reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell division or signal transduction.

    Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, or metabolic regulation, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-carboxamide
  • 1-(Difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide

Comparison: Compared to similar compounds, 1-(difluoromethyl)-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide exhibits unique properties due to the position of the carboxamide group on the pyrazole ring. This positional difference can influence its reactivity, biological activity, and overall stability, making it a distinct and valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H16F2N4O

Molecular Weight

330.33 g/mol

IUPAC Name

1-(difluoromethyl)-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H16F2N4O/c1-12(20-16(24)15-7-10-23(21-15)17(18)19)13-5-4-6-14(11-13)22-8-2-3-9-22/h2-12,17H,1H3,(H,20,24)

InChI Key

XTXQHRNXHWJQHL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=C2)NC(=O)C3=NN(C=C3)C(F)F

Origin of Product

United States

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